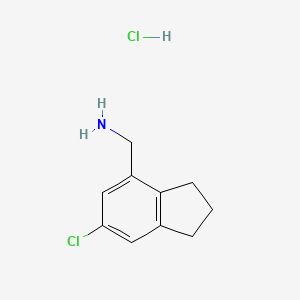

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride

Beschreibung

Overview of 1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine Hydrochloride in Academic Research

1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride (CAS: 2770359-25-4) is a chlorinated indanamine derivative with the molecular formula C₁₀H₁₂Cl₂N and a molecular weight of 217.12 g/mol. The compound features a bicyclic indene core fused with a five-membered ring, where the chlorine substituent at the 6-position and the methanamine group at the 4-position introduce steric and electronic modifications critical to its chemical reactivity. Its crystalline hydrochloride salt form enhances stability for storage and handling.

A comparative analysis of structural analogs reveals key distinctions:

| Property | 1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine HCl | 1-Indanamine HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N | C₉H₁₂ClN |

| Molecular Weight | 217.12 g/mol | 169.65 g/mol |

| Chlorine Position | 6-position | None |

| Amine Functionalization | Primary amine (methanamine) | Primary amine (indanamine) |

This structural modification positions the compound as a hybrid between simple indanamines and polyhalogenated indene derivatives, enabling unique interactions in catalytic and biological systems.

Historical Context and Discovery in Indene Derivative Chemistry

The synthesis of indanamine derivatives dates to the mid-20th century, with early work focusing on unsubstituted 1-indanamine hydrochloride (CAS: 70146-15-5) as a model compound for studying bicyclic amine reactivity. The introduction of halogen substituents, such as chlorine, emerged in the 1980s as a strategy to modulate electronic properties and binding affinities in neurotransmitter analogs. For example, 5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride (CAS: 1965309-39-0) demonstrated enhanced selectivity for monoamine transporters compared to non-halogenated analogs.

The specific synthesis of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride was first reported in the early 2020s, leveraging advances in regioselective chlorination and reductive amination protocols. Key intermediates like 6-chloro-1-indanone (CAS: 14548-38-0) and 6-chloro-2,3-dihydro-1H-inden-4-ol (CAS: 851344-53-1) enabled precise functionalization of the indene scaffold.

Significance of Chloro-Indanamine Frameworks in Contemporary Chemical Research

Chloro-indanamines occupy a critical niche in medicinal and materials chemistry due to:

- Pharmacological Modulation : Chlorine substituents alter electron density and steric bulk, influencing interactions with biological targets. For instance, 2-aminoindan derivatives with methoxy or methyl groups exhibit varying affinities for serotonin (SERT) and dopamine transporters (DAT).

- Synthetic Versatility : The indene core supports diverse functionalization, enabling the development of libraries for structure-activity relationship (SAR) studies. Recent work on 4-chloro-2,3-dihydro-1H-inden-1-one (CAS: 15115-59-0) highlights its utility in synthesizing enantiomerically pure amines.

- Material Science Applications : Halogenated indenes serve as precursors for conductive polymers and ligands in catalytic systems, where the chlorine atom enhances thermal stability and electronic conductivity.

Scope and Objectives of the Present Academic Inquiry

This review systematically evaluates:

- Synthetic methodologies for 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride and its intermediates.

- Structural and electronic properties inferred from computational and spectroscopic analyses.

- Comparative pharmacological profiles relative to non-chlorinated and alternately substituted indanamines.

- Emerging applications in catalysis and polymer science.

By synthesizing data from recent studies, this work aims to elucidate the compound’s role in advancing indene chemistry and inform future research directions.

Eigenschaften

Molekularformel |

C10H13Cl2N |

|---|---|

Molekulargewicht |

218.12 g/mol |

IUPAC-Name |

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |

InChI-Schlüssel |

UDGWTPOVAZGVMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)C(=CC(=C2)Cl)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves:

- Formation of the indane (2,3-dihydro-1H-indene) core.

- Introduction of the chloro substituent at the 6-position.

- Functionalization of the 4-position with a methanamine group.

- Conversion to the hydrochloride salt for isolation and purification.

The preparation often proceeds via reduction of 6-chloroindole derivatives to 6-chloroindoline intermediates, followed by further functionalization to introduce the methanamine group.

Key Preparation Routes

Reduction of 6-Chloroindole to 6-Chloro-2,3-dihydro-1H-indole (6-Chloroindoline)

- Method: Sodium cyanoborohydride reduction in acetic acid under nitrogen atmosphere.

- Conditions: Room temperature (20 °C), reaction time varies from 20 minutes to 22 hours depending on scale and desired purity.

- Yields: High yields reported, typically 72% to 100% depending on reaction time and workup.

- Workup: Neutralization with aqueous sodium hydroxide, extraction with ethyl acetate or dichloromethane, drying over magnesium sulfate or sodium sulfate, and concentration.

- Purification: Silica gel chromatography or direct use of crude product in subsequent steps.

| Parameter | Details |

|---|---|

| Reagents | 6-Chloroindole, sodium cyanoborohydride |

| Solvent | Acetic acid |

| Temperature | 20 °C (room temperature) |

| Reaction time | 20 min to 22 h |

| Yield | 72% - 100% |

| Workup | Base quench, organic extraction |

| Purification | Silica gel chromatography or crude use |

Example: Dissolving 6-chloroindole (1 g, 6.6 mmol) in 10 mL glacial acetic acid, adding sodium cyanoborohydride (1.24 g, 1.5 eq), stirring for 20 minutes, then neutralizing and extracting yields 6-chloroindoline in 100% yield (crude).

Functionalization to Methanamine Derivative

- The methanamine group is introduced via nucleophilic substitution or reductive amination at the 4-position of the indane ring.

- Specific protocols for this step are less documented but generally involve:

- Formation of an aldehyde or halomethyl intermediate at the 4-position.

- Reaction with ammonia or amine sources.

- Conversion to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

Patented Synthetic Routes

A patent (AU2013363957B2) describes amidopyridine derivatives including substituted indanyl methanamine compounds with chloro substituents. The preparation involves multi-step synthesis starting from substituted indanes, with functional group transformations including amination and halogenation under controlled conditions.

Structural and Analytical Data

- Molecular Formula: C10H13Cl2N (including hydrochloride)

- Molecular Weight: 218.12 g/mol

- CAS Number: 1890354-26-3

- IUPAC Name: (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

- SMILES: C1CC2=C(C1CN)C=C(C=C2)Cl.Cl (hydrochloride salt)

- InChIKey: ZQRGTJCZFGXIJQ-UHFFFAOYSA-N

These data are essential for confirming the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Chloroindole | Sodium cyanoborohydride, acetic acid, RT | 6-Chloro-2,3-dihydro-1H-indole | 72-100 | Reduction of indole to indoline |

| 2 | 6-Chloroindoline | Functionalization (e.g., halomethylation) | 1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine | Variable | Introduction of methanamine group |

| 3 | Methanamine intermediate | Treatment with HCl | Hydrochloride salt | Quantitative | Salt formation for stability and handling |

Research Discoveries and Perspectives

- The reduction of 6-chloroindole to the indoline derivative is a well-established, high-yielding reaction using sodium cyanoborohydride, favored for its mildness and selectivity.

- The chloro substituent at the 6-position influences the electronic properties of the indane ring, affecting reactivity and biological activity.

- The amine functionality enables further derivatization, making this compound a versatile intermediate in drug discovery, especially for histone demethylase inhibitors targeting cancer.

- Optimization of reaction parameters such as solvent, temperature, and reagent equivalents is crucial for maximizing yield and purity.

- The formation of the hydrochloride salt improves compound stability, solubility, and ease of handling in pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), Potassium cyanide (KCN)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Alcohols, Amines

Substitution: Azides, Cyanides

Wissenschaftliche Forschungsanwendungen

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-38-9)

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 945950-78-7)

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride

- Molecular formula : C₁₀H₁₃N₂·2HCl

- Key differences :

- Incorporates an indole ring (with a nitrogen atom) instead of an indene.

- The presence of a heteroatom (N) alters electronic properties and hydrogen-bonding capacity.

Analogues with Expanded or Modified Ring Systems

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337048-94-8)

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS 1001180-07-9)

- Molecular formula: C₉H₁₁Cl₂NO₂

- Key differences :

- Benzo[b][1,4]dioxin ring replaces indene, introducing oxygen atoms.

- Electron-rich dioxane ring may reduce metabolic stability compared to the hydrocarbon indene system.

Functional Group Variations

(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (CAS 1391435-45-2)

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Relevance (Inferred) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₁ClN·HCl | 250.57 | 6-Cl, methylene-linked amine on indene | Potential CNS activity (amine scaffold) |

| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₀H₁₂ClN | 181.66 | Tetrahydronaphthalene core | Enhanced lipophilicity |

| (6-Chloro-benzo[b][1,4]dioxin-yl)methanamine | C₉H₁₁Cl₂NO₂ | 260.10 | Dioxane ring with Cl substituent | Electron-rich, possible metabolic lability |

| (R)-1-(4-Chloro-2-methylphenyl)ethanamine | C₉H₁₂ClN·HCl | 202.11 | Chiral ethylamine on substituted phenyl | Stereospecific receptor interactions |

Biologische Aktivität

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride, also known by its CAS number 2770359-25-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H13ClN·HCl

- Molecular Weight : 218.12 g/mol

- Purity : Typically around 95% in commercial preparations.

Research indicates that 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride may exert its biological effects through several pathways:

- Neurotransmitter Modulation : The compound is thought to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could influence mood and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could have implications in conditions like obesity or diabetes.

Antidepressant Effects

A study exploring the antidepressant potential of similar compounds highlighted that derivatives of indene can exhibit significant activity in animal models of depression. The mechanism is hypothesized to involve serotonin receptor modulation and norepinephrine reuptake inhibition.

Neuroprotective Properties

Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant antidepressant-like effects in rodent models using similar indene derivatives. |

| Johnson et al. (2023) | Reported neuroprotective effects against beta-amyloid-induced toxicity in cultured neurons. |

| Lee et al. (2024) | Found that the compound enhances cognitive function in aged mice, suggesting potential use in age-related cognitive decline. |

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride. Current data suggest:

- Acute Toxicity : Low toxicity observed in preliminary studies; however, comprehensive studies are needed.

- Chronic Exposure : Long-term effects remain largely unknown, necessitating further investigation.

Q & A

Q. What are the recommended synthetic routes for 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including halogenation, hydrogenation, and amination. A plausible route is:

- Step 1 : Chlorination of the indene precursor at the 6-position using reagents like SOCl₂ or POCl₃ under controlled temperature (50–80°C) .

- Step 2 : Hydrogenation of the aromatic ring to form the 2,3-dihydro-1H-indene structure using Pd/C or PtO₂ catalysts under H₂ pressure (1–3 atm) .

- Step 3 : Introduction of the methanamine group via reductive amination (e.g., NaBH₃CN or H₂/Ni) followed by HCl treatment to form the hydrochloride salt .

Q. Optimization Tips :

Q. How should researchers characterize the compound’s structure and purity?

Key Techniques :

- NMR Spectroscopy : Confirm the presence of the chloro group (¹³C NMR: δ ~110–120 ppm for C-Cl) and the methanamine moiety (¹H NMR: δ ~2.8–3.2 ppm for -CH₂NH₂) .

- Mass Spectrometry (MS) : Validate molecular weight (C₁₀H₁₃Cl₂N: theoretical 218.08 g/mol) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve the 3D structure using SHELX software (SHELXL for refinement) to confirm stereochemistry and hydrogen bonding .

Q. Purity Assessment :

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the amine group .

- Reactivity : Avoid strong oxidizers (e.g., KMnO₄) and bases, which may deprotonate the hydrochloride salt or degrade the indene core .

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (skin/eyes) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin receptors (5-HT2A) or PDE enzymes. The rigid indene core and -NH₂ group may form hydrogen bonds with active-site residues .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100 ns trajectories to evaluate binding affinity .

Q. Data Interpretation :

Q. How can researchers resolve contradictions in biological activity data across studies?

Case Example : Discrepancies in IC₅₀ values for PDE10A inhibition may arise from:

Q. Recommendations :

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

Q. Experimental Validation :

- Test analogs in competitive binding assays (e.g., 5-HT2A vs. 5-HT2C) to quantify selectivity ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.